

# Spectroscopic Profile of (1R,2R)-cyclopropane-1,2-dicarboxylic Acid: A Technical Guide

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Compound of Interest	
Compound Name:	(1R,2R)-cyclopropane-1,2-dicarboxylic acid
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(1R,2R)-cyclopropane-1,2-dicarboxylic acid**. The information presented herein is intended to support research and development activities by offering detailed spectroscopic data and the experimental protocols for their acquisition. While direct quantitative spectral data for the specific (1R,2R) enantiomer is limited in publicly available literature, this guide summarizes the known data for closely related isomers, which can serve as a valuable reference.

## Data Presentation

The following tables summarize the available spectroscopic data for cyclopropane-1,2-dicarboxylic acid and its isomers. It is important to note that spectral data can be influenced by the specific experimental conditions, including the solvent and the instrument used.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Compound/ Isomer	Solvent	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
cis-1,2-Cyclopropane dicarboxylic acid[1]	Data not specified	Not specified	Not specified	Not specified	Not specified
Cyclopropane carboxylic acid[2]	CDCl <sub>3</sub>	12.1, 2.77, 1.91, 1.84, 1.72, 1.60	Not specified	Not specified	-COOH, -CH-, -CH <sub>2</sub> -

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Compound/Isomer	Solvent	Chemical Shift ( $\delta$ ) ppm	Assignment
cis-1,2-Cyclopropane dicarboxylic acid[3]	Data not specified	Not specified	Not specified
Cyclopropanecarboxylic acid[4]	CDCl <sub>3</sub>	Not specified	Not specified

Table 3: IR Spectroscopic Data

Compound/Isomer	Technique	Wavenumber (cm <sup>-1</sup> )	Assignment
(1S,2S)-cyclopropane-1,2-dicarboxylic acid[5]	KBr Wafer	Not specified	Not specified
cis-1,2-Cyclopropanedicarboxylic acid[6]	KBr Wafer	Not specified	Not specified
Cyclopropanecarboxylic acid[7]	Solution (CCl <sub>4</sub> /CS <sub>2</sub> )	Not specified	Not specified

Table 4: Mass Spectrometry Data

Compound/Isomer	Ionization Method	m/z	Assignment
(1S,2S)-cyclopropane-1,2-dicarboxylic acid[5]	GC-MS	84 (Top Peak), 85 (2nd Highest), 39 (3rd Highest)	Not specified
cis-1,2-Cyclopropanedicarboxylic acid[6]	GC-MS	Not specified	Not specified

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of **(1R,2R)-cyclopropane-1,2-dicarboxylic acid**.

Methodology:

- Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{D}_2\text{O}$ , or  $\text{DMSO-d}_6$ ) in a standard NMR tube. The concentration is typically in the range of 5-25 mg/mL.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
- $^1\text{H}$  NMR Acquisition:
  - A standard one-pulse sequence is typically used.
  - The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

- The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
- The relaxation delay is set to be at least 5 times the longest  $T_1$  relaxation time of the protons of interest to ensure accurate integration.
- $^{13}\text{C}$  NMR Acquisition:
  - A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity.
  - The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
  - A larger number of scans is typically required for  $^{13}\text{C}$  NMR due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **(1R,2R)-cyclopropane-1,2-dicarboxylic acid**.

Methodology (KBr Pellet Method):

- Sample Preparation:
  - Approximately 1-2 mg of the finely ground solid sample is mixed with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
  - The mixture is thoroughly ground to a fine powder to ensure homogeneity and reduce particle size, which minimizes scattering of the infrared radiation.
- Pellet Formation:
  - The powdered mixture is transferred to a pellet-forming die.

- The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied to form a thin, transparent or translucent pellet.
- Data Acquisition:
  - A background spectrum of a pure KBr pellet is recorded.
  - The sample pellet is then placed in the sample holder of the FTIR spectrometer.
  - The infrared spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ . The final spectrum is presented in terms of transmittance or absorbance.

## Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **(1R,2R)-cyclopropane-1,2-dicarboxylic acid**.

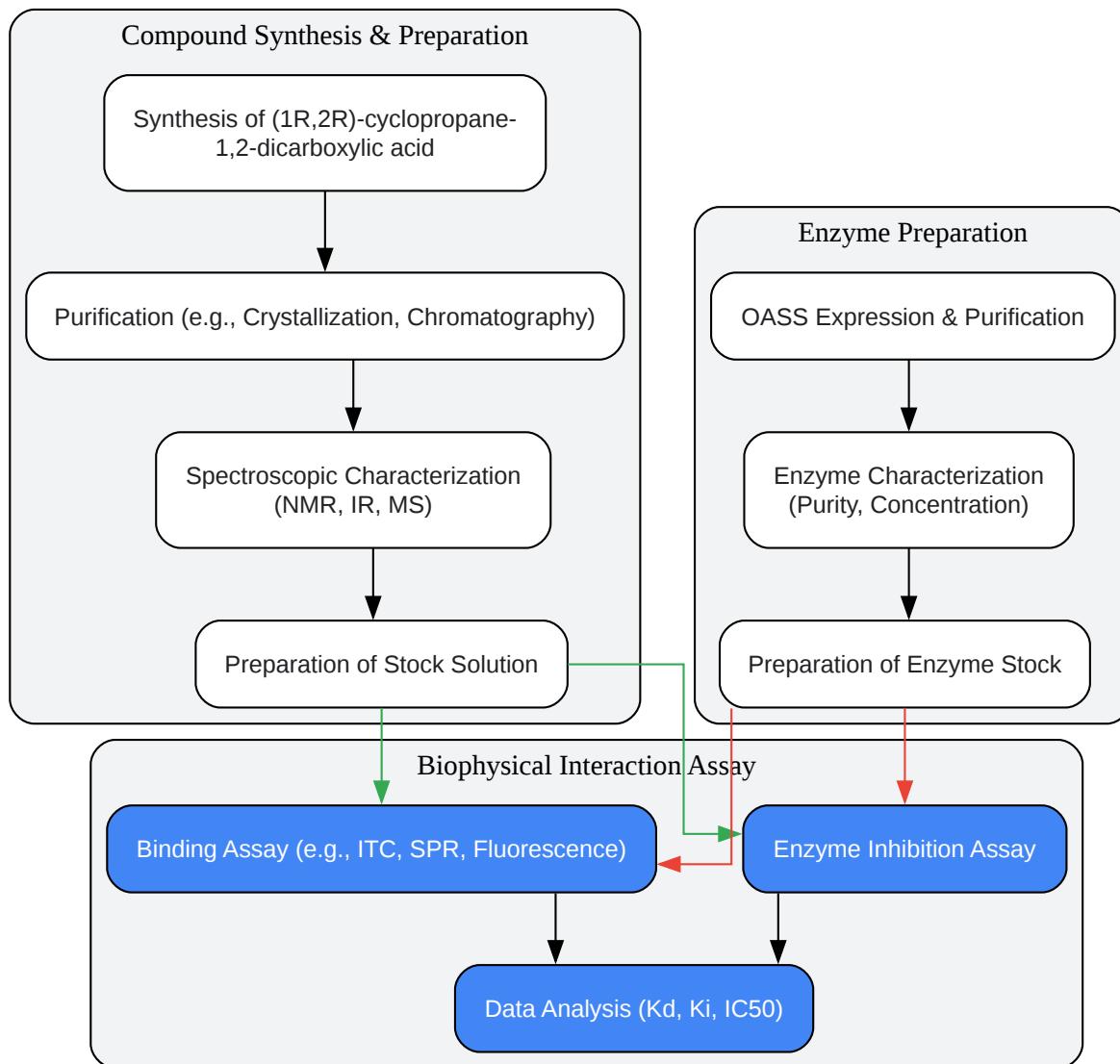
Methodology:

- Derivatization: Due to the low volatility of carboxylic acids, a derivatization step is often necessary. A common method is esterification (e.g., with diazomethane or by heating with an alcohol in the presence of an acid catalyst) to convert the carboxylic acid groups into more volatile esters.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.
- Gas Chromatography:
  - Column: A capillary column with a suitable stationary phase (e.g., a nonpolar or medium-polarity phase) is used for separation.
  - Injection: A small volume (e.g., 1  $\mu\text{L}$ ) of the derivatized sample solution is injected into the heated inlet of the gas chromatograph.
  - Temperature Program: A temperature gradient is applied to the oven to elute the compounds based on their boiling points.

- Mass Spectrometry:
  - Ionization: Electron ionization (EI) is a common method for generating ions.
  - Mass Analyzer: A quadrupole or other type of mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
  - Detection: The detector records the abundance of each ion, generating a mass spectrum.

## Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the interaction of **(1R,2R)-cyclopropane-1,2-dicarboxylic acid** with the enzyme O-acetylserine sulfhydrylase (OASS), a potential drug target.

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Workflow for studying compound-enzyme interaction.

This guide serves as a foundational resource for researchers working with **(1R,2R)-cyclopropane-1,2-dicarboxylic acid**. While comprehensive spectral data for this specific

enantiomer remains to be fully elucidated in public domains, the provided information on related compounds and detailed experimental protocols offers a strong starting point for further investigation.

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